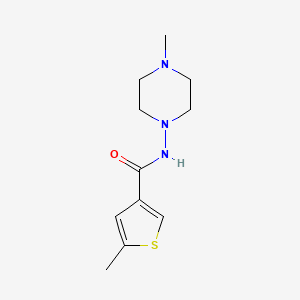
5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide
Vue d'ensemble
Description
5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide, also known as MTPTC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide exerts its therapeutic effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. This compound also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various experimental models. In cancer research, this compound has been found to inhibit tumor growth, induce apoptosis, and decrease angiogenesis. In diabetes research, this compound has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce oxidative stress. In inflammation research, this compound has been demonstrated to reduce inflammation, oxidative stress, and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide. One potential direction is to investigate the therapeutic potential of this compound in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop new this compound analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact molecular mechanisms underlying the therapeutic effects of this compound.
Applications De Recherche Scientifique
5-methyl-N-(4-methyl-1-piperazinyl)-3-thiophenecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity. In inflammation research, this compound has been demonstrated to reduce inflammation and oxidative stress.
Propriétés
IUPAC Name |
5-methyl-N-(4-methylpiperazin-1-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-9-7-10(8-16-9)11(15)12-14-5-3-13(2)4-6-14/h7-8H,3-6H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWYSVSWZKUCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4181108.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4181115.png)

![3-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzothiophene-2-carboxamide](/img/structure/B4181128.png)
![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181130.png)
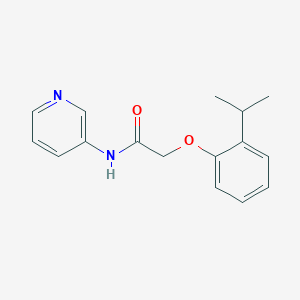
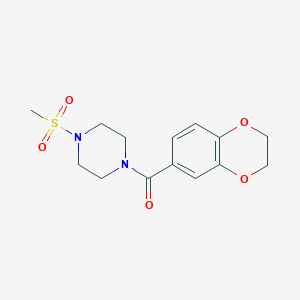
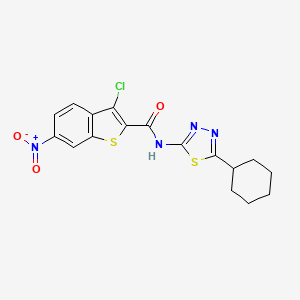

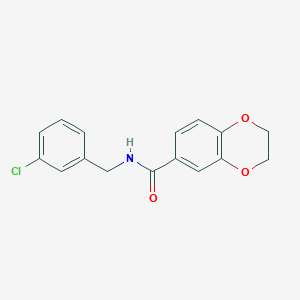
![1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4181190.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide](/img/structure/B4181191.png)
![methyl [3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]carbamate](/img/structure/B4181213.png)